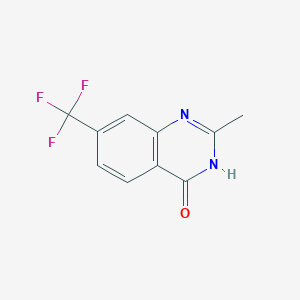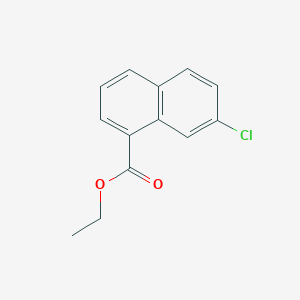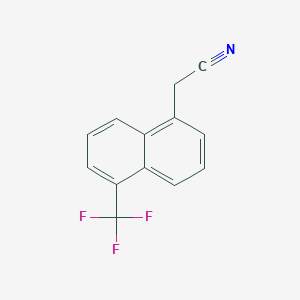![molecular formula C13H16N2O2 B11878689 Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester CAS No. 89159-83-1](/img/structure/B11878689.png)
Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate, specific reaction conditions and reagents would be tailored to introduce the carbamate group and the propan-2-yl substituent.
Industrial Production Methods
Industrial production of indole derivatives can involve various catalytic processes to enhance yield and selectivity. These methods may include the use of metal catalysts, high-pressure reactors, and continuous flow systems to optimize the synthesis of Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may affect pathways involved in cell signaling, apoptosis, and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate is unique due to its specific functional groups and the combination of the indole ring with a carbamate moiety.
Propiedades
Número CAS |
89159-83-1 |
|---|---|
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
methyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-9(15-13(16)17-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,14H,7H2,1-2H3,(H,15,16) |
Clave InChI |
FZXXTZQPPDGKAH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CNC2=CC=CC=C21)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)


![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)
![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)




![1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B11878680.png)
![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
